
Ethyl 8-(trifluoromethyl)-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester is a chemical compound with the molecular formula C14H11F3O2. It is known for its unique structural properties, which include a naphthalene ring substituted with a trifluoromethyl group and an ethyl ester functional group. This compound is used in various scientific research applications due to its distinctive chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The trifluoromethyl group can be introduced through various methods, such as the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of solid acid catalysts to enhance the reaction rate and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include:
- Carboxylic acids or ketones from oxidation.
- Alcohols from reduction.
- Substituted naphthalene derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the trifluoromethyl and ethyl ester groups, making it less lipophilic and less reactive in certain chemical reactions.
8-(Trifluoromethyl)naphthalene: Lacks the carboxylic acid and ester functionalities, limiting its applications in esterification and related reactions.
Ethyl 2-naphthoate: Lacks the trifluoromethyl group, reducing its lipophilicity and potential biological activity.
Uniqueness
2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester is unique due to the presence of both the trifluoromethyl group and the ethyl ester functionality. This combination imparts distinct chemical and physical properties, making it valuable for a wide range of scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H11F3O2 |
|---|---|
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
ethyl 8-(trifluoromethyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H11F3O2/c1-2-19-13(18)10-7-6-9-4-3-5-12(11(9)8-10)14(15,16)17/h3-8H,2H2,1H3 |
Clé InChI |
QYNORJHQWKDXLE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=CC=C2C(F)(F)F)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)



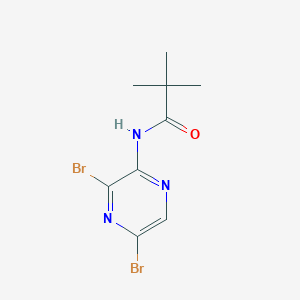
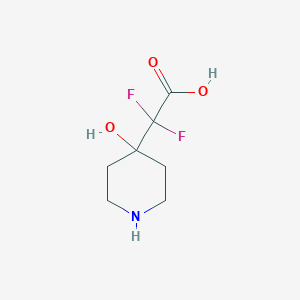
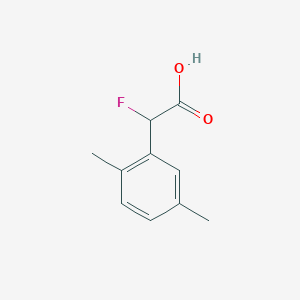
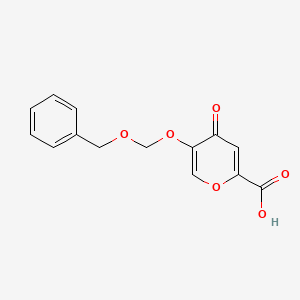
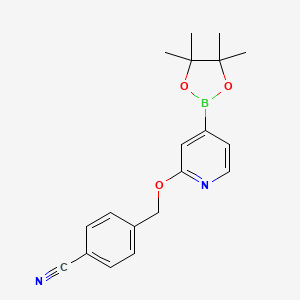



![(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)
![2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13077461.png)
